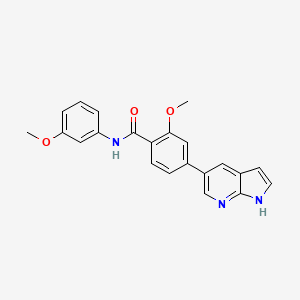
Tnik-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tnik-IN-2 is a chemical compound known for its inhibitory effects on Traf2- and Nck-interacting protein kinase. This kinase is a downstream signal protein of the Wnt/β-catenin pathway, which plays a crucial role in cell motility, proliferation, and differentiation . This compound has shown potential in various scientific research applications, particularly in cancer and neurological disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Tnik-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, purification methods, and ensuring the consistency and quality of the final product .
化学反応の分析
Types of Reactions: Tnik-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols .
科学的研究の応用
Tnik-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/β-catenin pathway and its role in various chemical reactions.
Biology: Investigated for its effects on cell motility, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for cancer and neurological disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies
作用機序
Tnik-IN-2 exerts its effects by inhibiting Traf2- and Nck-interacting protein kinase. This inhibition disrupts the Wnt/β-catenin signaling pathway, leading to the suppression of cancer cell growth and survival. The molecular targets and pathways involved include the β-catenin and T-cell factor 4 transcriptional complex .
類似化合物との比較
ICG001: Antagonizes Wnt/β-catenin/TCF-mediated transcription.
DK419: Inhibits Wnt/β-catenin signaling and decreases protein levels of Axin2, β-catenin, c-Myc, Cyclin D1, and Survivin.
Laduviglusib trihydrochloride: Selective inhibitor of glycogen synthase kinase 3, which activates Wnt/β-catenin signaling.
Uniqueness of Tnik-IN-2: this compound is unique in its specific inhibition of Traf2- and Nck-interacting protein kinase, making it a valuable tool for studying the Wnt/β-catenin pathway and its role in various diseases .
特性
分子式 |
C22H19N3O3 |
|---|---|
分子量 |
373.4 g/mol |
IUPAC名 |
2-methoxy-N-(3-methoxyphenyl)-4-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c1-27-18-5-3-4-17(12-18)25-22(26)19-7-6-14(11-20(19)28-2)16-10-15-8-9-23-21(15)24-13-16/h3-13H,1-2H3,(H,23,24)(H,25,26) |
InChIキー |
OWFWIXZOWNBPBO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)C3=CN=C4C(=C3)C=CN4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-(7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl)-2-methylpenta-2,4-dienoate](/img/structure/B12429207.png)



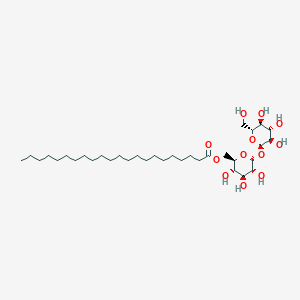
![[3-(Difluoromethyl)-1,2-oxazol-4-yl]methanol](/img/structure/B12429256.png)

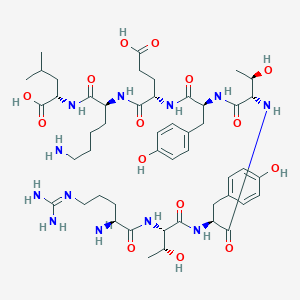
![(4S)-4-hydroxy-3,5,5-trimethyl-4-[(1E,3S)-3-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}but-1-en-1-yl]cyclohex-2-en-1-one](/img/structure/B12429273.png)
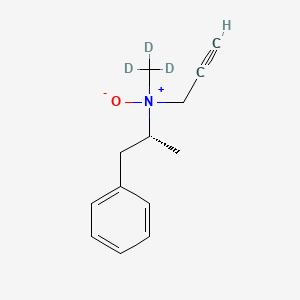
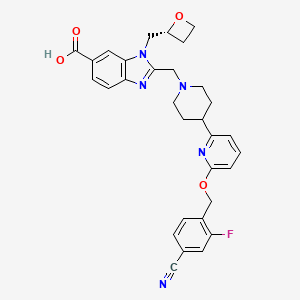
![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)
![7-Benzyl-3-thia-7,9-diazabicyclo[3.3.2]decan-10-one 3,3-dioxide](/img/structure/B12429295.png)
![5,9-Dimethyl-6-(2-methylbut-2-enoyloxy)-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B12429302.png)
